N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline class of chemicals. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the methoxy groups: Methoxylation can be done using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENYL)-6-FLUOROQUINOLIN-4-AMINE: Lacks the sulfonyl group, which may affect its biological activity.
N-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE: Lacks the fluorine atom, which may influence its chemical reactivity.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of both fluorine and sulfonyl groups, which can enhance its biological activity and chemical stability compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5S/c1-30-17-6-8-18(9-7-17)33(28,29)23-14-26-20-10-4-15(25)12-19(20)24(23)27-16-5-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZLFAHOKJKYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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